molecular formula C11H11N5O B2354671 N-[4-(1-Methyltetrazol-5-yl)phenyl]prop-2-enamide CAS No. 2361642-29-5

N-[4-(1-Methyltetrazol-5-yl)phenyl]prop-2-enamide

Cat. No.: B2354671
CAS No.: 2361642-29-5
M. Wt: 229.243
InChI Key: ZWCGLTKSYBAEMY-UHFFFAOYSA-N
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Description

N-[4-(1-Methyltetrazol-5-yl)phenyl]prop-2-enamide is a chemical compound that features a tetrazole ring attached to a phenyl group, which is further connected to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the [2+3] cycloaddition reaction between a nitrile and an azide . This reaction is often carried out under mild conditions using a variety of catalysts and solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-Methyltetrazol-5-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the tetrazole ring or the amide group.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized tetrazole derivatives, while substitution reactions can introduce different functional groups into the phenyl ring.

Scientific Research Applications

N-[4-(1-Methyltetrazol-5-yl)phenyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1-Methyltetrazol-5-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The tetrazole ring can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1-Methyltetrazol-5-yl)phenyl]prop-2-enamide is unique due to its specific combination of a tetrazole ring and a prop-2-enamide moiety. This structure provides distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-[4-(1-methyltetrazol-5-yl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O/c1-3-10(17)12-9-6-4-8(5-7-9)11-13-14-15-16(11)2/h3-7H,1H2,2H3,(H,12,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCGLTKSYBAEMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)C2=CC=C(C=C2)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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